molecular formula C28H36N4O7 B15158473 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine CAS No. 820239-43-8

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine

Cat. No.: B15158473
CAS No.: 820239-43-8
M. Wt: 540.6 g/mol
InChI Key: MFKPUPWIWLUQTH-VJBMBRPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of L-phenylalanine using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential coupling of L-alanine, glycine, and L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group provides stability and protection during synthesis, while the peptide sequence can interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is unique due to its specific sequence and the presence of the benzyloxycarbonyl (Cbz) group. This combination provides both stability and versatility, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

820239-43-8

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-25(34)19(3)30-26(35)22(15-20-10-6-4-7-11-20)32-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,38)(H,36,37)/t19-,22-,23-/m0/s1

InChI Key

MFKPUPWIWLUQTH-VJBMBRPKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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